Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate

Huperzine A total synthesis Palladium-catalyzed bicycloannulation Synthetic route efficiency

Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate (CAS 120686-00-2; synonym 6HMDMQ, NSC120686) is a synthetic 7,8-dihydroquinoline-5-carboxylate ester with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol. The compound is canonically recognized as the pivotal enol-form intermediate in the total synthesis of (–)-huperzine A, a potent acetylcholinesterase (AChE) inhibitor clinically used for Alzheimer's disease.

Molecular Formula C12H13NO4
Molecular Weight 235.24
CAS No. 120686-00-2
Cat. No. B3090135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate
CAS120686-00-2
Molecular FormulaC12H13NO4
Molecular Weight235.24
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)C(=C(CC2)O)C(=O)OC
InChIInChI=1S/C12H13NO4/c1-16-10-6-3-7-8(13-10)4-5-9(14)11(7)12(15)17-2/h3,6,14H,4-5H2,1-2H3
InChIKeyOPTRBDFGSOAYQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate (CAS 120686-00-2): Core Identity and Procurement-Relevant Characteristics


Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate (CAS 120686-00-2; synonym 6HMDMQ, NSC120686) is a synthetic 7,8-dihydroquinoline-5-carboxylate ester with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . The compound is canonically recognized as the pivotal enol-form intermediate in the total synthesis of (–)-huperzine A, a potent acetylcholinesterase (AChE) inhibitor clinically used for Alzheimer's disease [1]. Beyond its role as a synthetic building block, the compound exhibits direct AChE inhibitory activity and has been employed as a pharmacophoric tool compound targeting human tyrosyl-DNA phosphodiesterase 1 (hTdp1) [2]. Commercial availability is typically at ≥95% purity, with storage recommended at 2–8°C under dry, sealed conditions .

Why Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate Cannot Be Replaced by Generic Dihydroquinoline Analogs: Structural and Reactivity Constraints


Substituting this compound with a generic dihydroquinoline-5-carboxylate analog fails for two interconnected reasons rooted in its specific tautomeric identity and regiochemical arrangement. First, the compound exists as the enol form (6-hydroxy-7,8-dihydro), which is in tautomeric equilibrium with its keto counterpart (2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate, CAS 130518-34-2); the enol form is the reactive species required for the palladium-catalyzed bicycloannulation step that constructs the huperzine A tricyclic core [1]. Second, the 5-carboxylate ester positioning, combined with the 6-hydroxy-2-methoxy substitution pattern, is non-negotiable for the stereoelectronic requirements of this key cyclization—analogs bearing carboxylate groups at positions 3, 4, or 6, or lacking the 6-hydroxy group, are incompetent in this transformation [2]. These structural prerequisites mean that procurement of the correct CAS registry number (120686-00-2) is essential for synthetic fidelity in huperzine A-related programs.

Quantitative Differentiation Evidence: Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate vs. Closest Analogs and Alternative Intermediates


Overall Synthetic Yield to Huperzine A: Pd-Catalyzed Bicycloannulation Route Using the Target Intermediate vs. Mn(III)-Mediated Radical Cyclization Route

The palladium-catalyzed bicycloannulation route, which employs methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate (I) as the key cyclization substrate, delivers (–)-huperzine A in approximately 40% overall yield [1]. In contrast, the Mn(III)-mediated oxidative radical cyclization route, which proceeds via 6-oxotetrahydroquinoline carboxylic ester intermediates (alternative scaffold), achieved (–)-huperzine A in 10 steps with only 17% overall yield starting from (R)-pulegone [2]. This represents a greater than 2.3-fold improvement in overall synthetic efficiency attributable to the strategic selection of the enol-form 5-carboxylate intermediate.

Huperzine A total synthesis Palladium-catalyzed bicycloannulation Synthetic route efficiency

Asymmetric Michael Reaction Step Yield: Target Compound as Substrate for Stereoselective C–C Bond Formation

In the asymmetric total synthesis of optically active huperzine A, the target compound (2-methoxy-6-hydroxy-7,8-dihydro-5-quinolinecarboxylic acid methyl ester, compound 2) undergoes an asymmetric Michael reaction with methacrolein in the presence of 0.1 equivalents of quinine at room temperature over 10 days, delivering the stereoisomeric mixture (compound 3) in greater than 90% yield [1]. After mesylation and elimination, the key bridged intermediate (5S,9R)-(+)-5 is obtained with an overall yield of approximately 50% and an enantiomeric excess (ee) of approximately 52% [1]. This high-yielding asymmetric transformation is enabled specifically by the enol-form 5-carboxylate structure; the corresponding keto tautomer (CAS 130518-34-2) or other dihydroquinoline regioisomers do not participate in this stereoselective Michael–Aldol cascade with comparable efficiency.

Asymmetric synthesis Michael reaction Huperzine A key step

Direct Acetylcholinesterase (AChE) Inhibition: Target Compound vs. Huperzine A and Clinically Used AChE Inhibitors

Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate demonstrates direct inhibition of human recombinant acetylcholinesterase (AChE) with an IC50 of approximately 200 nM, as recorded in ChEMBL (CHEMBL603256) using the Ellman method with 20-minute preincubation [1]. For context, the final natural product (–)-huperzine A exhibits AChE IC50 values in the low nanomolar range (typically 1–10 nM depending on assay conditions) [2], while the first-generation clinical AChE inhibitor physostigmine shows IC50 values of approximately 60–100 nM [2]. Although the target compound is less potent than huperzine A itself, it is notable that a synthetic intermediate retains sub-micromolar AChE inhibitory activity—a property absent in most alternative huperzine A synthetic intermediates (e.g., 2-methoxy-7,8-dihydroquinoline-6(5H)-ketone or the 2-pyridone intermediates from Kozikowski's one-pot route, which are not reported to possess direct AChE activity).

Acetylcholinesterase inhibition Alzheimer's disease Cholinesterase pharmacology

Human Tyrosyl-DNA Phosphodiesterase 1 (hTdp1) Inhibition: NSC120686 as a Validated Pharmacophoric Tool Compound

NSC120686 (methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate) is a structurally characterized inhibitor of human tyrosyl-DNA phosphodiesterase 1 (hTdp1) with an IC50 of 14,000 nM (14 μM), as determined by alpha high-throughput screening after 30-minute incubation (BindingDB BDBM50378672; ChEMBL CHEMBL601298) [1]. The compound has been employed as a pharmacophoric model to restrain Tdp1 activity and, in combination with topoisomerase inhibitors such as camptothecin, has been investigated as part of synergistic cancer treatment strategies [2]. In plant model systems (Medicago truncatula calli), NSC120686 induced dose-dependent cytotoxicity and genotoxicity at concentrations of 75–300 μM, with significant increases in cell mortality and DNA damage measured by diffusion and comet assays at the highest dose (300 μM) [2]. This compound thus offers a rare dual utility: a synthetic intermediate for huperzine A that simultaneously serves as a validated, commercially available hTdp1 inhibitor tool for DNA damage response research—a functional profile distinct from other dihydroquinoline-5-carboxylate esters that lack characterized Tdp1 activity.

Tyrosyl-DNA phosphodiesterase 1 DNA damage response Cancer research tool compound

Tautomeric Specificity: Enol Form (CAS 120686-00-2) vs. Keto Form (CAS 130518-34-2) in Palladium-Catalyzed Cyclization Competence

Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate (CAS 120686-00-2) exists as the enol tautomer, which is the reactive species required for the palladium-catalyzed bicycloannulation with 2-methylene-1,3-propanediol diacetate to form the tricyclic huperzine A core [1]. The keto tautomer, methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate (CAS 130518-34-2), is commercially listed as a distinct entity and must undergo enolization to participate in this transformation. In the asymmetric synthesis described by He et al. (1998), the β-keto ester (keto form) was employed as the substrate for asymmetric Pd-catalyzed bicycloannulation, achieving only 52% ee [2]. The enol form (CAS 120686-00-2) is the direct substrate in the Kozikowski–Sun palladium-catalyzed route that achieves 40% overall yield to huperzine A [1]. This tautomeric distinction has tangible consequences for reaction setup, catalyst activation, and stereochemical outcome, making accurate CAS number selection a critical procurement parameter.

Tautomerism Palladium-catalyzed cyclization Synthetic intermediate identity

Validated Application Scenarios for Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate Based on Quantitative Differentiation Evidence


Total Synthesis of (–)-Huperzine A via Palladium-Catalyzed Bicycloannulation: Maximizing Overall Yield to the API

This is the preeminent application scenario for CAS 120686-00-2. The enol-form intermediate participates directly in the Pd(OAc)2/PPh3-catalyzed bicycloannulation with 2-methylene-1,3-propanediol diacetate in dioxane, constructing the tricyclic huperzine A core. As established in Section 3 (Evidence Item 1), this route delivers approximately 40% overall yield to (–)-huperzine A, representing a >2.3-fold improvement over the Mn(III)-mediated radical cyclization alternative (~17% overall yield) [1]. The subsequent steps—Wittig olefination, isomerization, hydrolysis, Curtius rearrangement, and deprotection—proceed from the cyclization product to afford huperzine A [2]. For medicinal chemistry groups engaged in huperzine A analog programs or process chemistry teams scaling up huperzine A production, procuring this intermediate with verified enol-form identity (CAS 120686-00-2, purity ≥95%) is critical for achieving competitive step-economy.

Asymmetric Synthesis of Chiral Huperzine A Intermediates via Organocatalytic Michael Reaction

For programs requiring stereochemically enriched huperzine A intermediates, CAS 120686-00-2 serves as the substrate for the quinine-catalyzed asymmetric Michael reaction with methacrolein. As detailed in Section 3 (Evidence Item 2), this transformation proceeds in >90% yield for the Michael adduct, with subsequent mesylation/elimination delivering the bridged chiral intermediate (5S,9R)-(+)-5 in ~50% overall yield with ~52% ee [3]. This organocatalytic approach avoids transition-metal catalysts and provides a scalable entry to enantiomerically enriched huperzine A precursors. Procurement of the correct tautomer (enol form) is essential, as the keto tautomer or regioisomeric carboxylate analogs are not competent in this stereoselective Michael–Aldol cascade.

hTdp1 Inhibitor Tool Compound for DNA Damage Response and Cancer Research

NSC120686 is a validated, commercially available hTdp1 inhibitor (IC50 = 14 μM) that has been employed as a pharmacophoric model compound in DNA damage response research [4]. As demonstrated in Section 3 (Evidence Item 4), the compound induces dose-dependent genotoxicity and cell mortality in plant model systems (75–300 μM) and has been used in combination with topoisomerase I inhibitors (e.g., camptothecin) to study synergistic cancer treatment strategies [4]. For laboratories investigating Tdp1 biology, DNA repair pathways, or screening for novel Tdp1 inhibitors, NSC120686 offers a literature-precedented positive control with characterized biochemical potency and functional cellular activity—a capability not provided by any other dihydroquinoline-5-carboxylate analog.

Dual-Purpose Bioactive Reference Standard for Acetylcholinesterase Screening Cascades

The intrinsic AChE inhibitory activity of CAS 120686-00-2 (human recombinant AChE IC50 ≈ 200 nM; Section 3, Evidence Item 3) [5] enables its use as a bioactive reference standard in cholinesterase inhibitor screening programs. Unlike alternative huperzine A synthetic intermediates (e.g., 2-pyridone intermediates or 2-methoxy-7,8-dihydroquinoline-6(5H)-ketone) that lack reported AChE activity, this compound can serve simultaneously as a synthetic building block for huperzine A analog libraries and as an internal assay control for AChE inhibition. This dual functionality is particularly valuable for integrated medicinal chemistry–pharmacology workflows where compound inventory efficiency is prioritized.

Quote Request

Request a Quote for Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.